molecular formula C14H13N3 B6416738 3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 2098073-42-6

3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B6416738
CAS No.: 2098073-42-6
M. Wt: 223.27 g/mol
InChI Key: PHPBQAAZAISRAL-UHFFFAOYSA-N
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Description

3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a heterocyclic compound featuring an imidazopyridine core fused with an aniline moiety. The 3-methyl substituent on the imidazopyridine ring introduces steric and electronic modifications that influence its physicochemical properties and biological interactions. This compound is of interest in medicinal chemistry due to the imidazopyridine scaffold's prevalence in drug discovery, particularly in antimicrobial and anticancer agents . Its synthesis typically involves condensation reactions between substituted pyridines and amines, followed by functionalization of the aniline group .

Properties

IUPAC Name

3-(3-methylimidazo[1,2-a]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-14(11-5-4-6-12(15)9-11)16-13-7-2-3-8-17(10)13/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPBQAAZAISRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=C2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

TosOH-Catalyzed Three-Component Condensation

The Groebke-Blackburn-Bienaymé reaction serves as a foundational method for imidazo[1,2-a]pyridine synthesis. Adapted from Method A, this one-pot protocol combines:

  • Pyridin-2-amine derivatives (e.g., 3-aminophenylpyridin-2-amine)

  • Pyridine-2-carbaldehydes (e.g., 3-methylpyridine-2-carbaldehyde)

  • 2-Isocyano-2,4,4-trimethylpentane

Reaction conditions involve TosOH (0.2 eq) in methanol at 70°C for 12 hours, achieving cyclization through imine formation and [4+1] cycloaddition. The 3-methyl group originates from the carbaldehyde precursor, while the aniline moiety is introduced via the pyridin-2-amine starting material. Purification by silica gel chromatography typically yields 80–95%.

Iodine-Mediated Cyclization

Method F provides an alternative route using iodine (1.2 eq) and NaOH (10 eq) in aqueous conditions at 110°C. This approach facilitates oxidative cyclization between:

  • 1-(Pyridin-2-yl)ethanone

  • 3-Aminophenylpyridin-2-amine

The reaction proceeds through enamine intermediate formation, with iodine acting as both oxidant and electrophile. While effective for unsubstituted cores (85% yield for B1), introducing methyl groups requires careful optimization of stoichiometry and temperature.

Functionalization Strategies for 3-Methyl and Aniline Substituents

Post-Synthetic Modification of Preformed Cores

Method H outlines amine coupling to brominated intermediates:

ParameterSpecification
Substrate3-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine
Amine3-Aminophenylboronic acid
CatalystBrettPhos Pd G3 (0.1 eq)
Baset-BuONa (2.7 eq)
Solventtert-Amyl alcohol
Yield46–68%

This method benefits from excellent functional group tolerance but requires rigorous exclusion of moisture and oxygen.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Profiling

Key 1H NMR signals for intermediates:

  • Imidazo[1,2-a]pyridine protons : δ 8.60 (d, J = 4.0 Hz, H-5), 8.36 (d, J = 6.8 Hz, H-8)

  • 3-Methyl group : δ 1.10 (s, 9H, trimethylpentyl), 1.00 (s, 6H) in protected intermediates

  • Aniline NH2 : δ 5.43 (s, 1H, exchangeable)

Final deprotected compounds show simplified aromatic patterns with characteristic aniline proton integration.

Mass Spectrometric Confirmation

Representative ESI-MS data:

  • Intermediate E2 : m/z 353 [M+H]+ (C20H25N4O)

  • Final compound 6 : m/z 342 [M+H]+ (C19H16N3O2)

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)PurityScalability
A19596%High
C34695%Moderate
H26898%Low

Method A offers superior efficiency but requires specialized isocyanide reagents. Method H provides modularity at the cost of catalyst expense.

Challenges and Optimization Strategies

Regioselectivity in Methyl Group Introduction

Positional control of the 3-methyl group remains problematic in one-pot syntheses. Sequential approaches using:

  • Directed ortho-metalation (DoM) with TMPMgCl·LiCl

  • Suzuki-Miyaura coupling of methyl-substituted boronic esters

show promise but require validation for this substrate class.

Aniline Protection-Deprotection Sequences

While Method B uses HCl/dioxane for tert-butyl carbamate removal, alternative strategies include:

  • Fmoc protection : Cleaved with piperidine/DMF

  • Boc protection : TFA cleavage in dichloromethane

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with structural similarities to 3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline showed effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 µg/mL . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

Anticancer Properties
The compound has also been evaluated for its anticancer potential. Various derivatives have shown promising results against multiple cancer cell lines, including leukemia and melanoma. For instance, certain imidazo[1,2-a]pyridine derivatives demonstrated cytotoxicity at concentrations as low as 10510^{-5} M . The ability to inhibit cancer cell proliferation is attributed to the compound's interaction with cellular signaling pathways that regulate apoptosis.

Synthesis and Reaction Mechanisms

Synthesis via BCl3-Mediated Reactions
Recent advancements in synthetic methodologies have highlighted the use of BCl3 as a catalyst for the formation of C–N bonds in imidazo[1,2-a]pyridines. This method allows for the efficient synthesis of various substituted anilines from imidazo[1,2-a]pyridine precursors . The optimized reaction conditions yielded products with high functional group tolerance and good yields (68–88%) across a range of substrates.

Substrate Product Yield (%)
Piperidine80
Morpholine74
Aniline86
Propargyl amine87
Diethylamine82

Material Science Applications

Polymer Chemistry
The incorporation of imidazo[1,2-a]pyridine derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. These compounds can serve as cross-linking agents or functional monomers that impart specific characteristics to the resulting polymers.

Case Studies

Case Study: Anticancer Activity Evaluation
A comprehensive study evaluated several derivatives of this compound against a panel of cancer cell lines (e.g., KB, SKOV-3). The results indicated that these compounds significantly inhibited cell growth compared to control groups. The most potent derivative achieved an IC50 value of approximately 5×1065\times 10^{-6} M against SKOV-3 cells .

Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of synthesized imidazo[1,2-a]pyridine derivatives. The study revealed that certain compounds exhibited superior activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds in antibiotic development .

Mechanism of Action

The mechanism by which 3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to DNA, proteins, and enzymes, potentially inhibiting or modifying their function. The molecular targets and pathways involved include:

    DNA Binding: Intercalation into DNA strands, affecting replication and transcription.

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their catalytic activity.

    Signal Transduction: Modulation of signaling pathways by interacting with key proteins involved in cellular communication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazopyridine Core

The position and nature of substituents on the imidazopyridine ring significantly alter biological activity and stability. Key analogs include:

Compound Name Substituent Position & Group Molecular Formula Molecular Weight Key Properties/Applications References
3-(Imidazo[1,2-a]pyridin-2-yl)aniline None (unsubstituted) C12H10N3 196.23 Base scaffold; used in catalytic studies
3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline 8-Methyl C14H13N3 223.27 Light-sensitive; stored at 2–8°C
3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline 8-Bromo, 4-Fluoro C13H9BrFN3 314.13 Reactive intermediate for cross-coupling
3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline 8-Chloro, 6-CF3 C14H9ClF3N3 311.70 Enhanced binding to tubulin (anticancer)
  • Electronic Effects : Electron-withdrawing groups (e.g., Br, CF3) increase electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings .

Modifications on the Aniline Ring

Variations in the aniline moiety impact solubility and target affinity:

Compound Name Aniline Substituent Molecular Weight Solubility Biological Activity References
4-Fluoro-N-((7-methylimidazo[1,2-a]pyridin-3-yl)methyl)aniline (S13) 4-Fluoro, N-methyl 335.35 Moderate (lipophilic) Antileishmanial (IC50: 0.8 µM)
4-(Imidazo[1,2-a]pyridin-2-yl)aniline 4-Amino (para position) 209.25 High (polar) Catalytic ligand for Co(II)
N-Isobutyl-3-(trifluoromethyl)aniline (S15) N-Isobutyl, 3-CF3 369.38 Low (hydrophobic) Tubulin polymerization inhibitor
  • Positional Isomerism : The meta-substituted aniline in the target compound may hinder hydrogen bonding compared to para-substituted analogs, affecting receptor interactions .
  • Solubility : Hydrochloride salts (e.g., 3-{8-methylimidazo...}aniline hydrochloride) improve aqueous solubility for pharmaceutical formulations .

Biological Activity

3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an imidazo[1,2-a]pyridine ring fused with an aniline moiety. Its molecular formula is C13H12N4C_{13}H_{12}N_4, with a molecular weight of approximately 224.26 g/mol. The presence of nitrogen atoms in the ring system contributes to its biological reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate key cellular pathways:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound acts as a CDK inhibitor, interfering with cell cycle regulation and potentially leading to apoptosis in cancer cells.
  • Interaction with Cytochrome P450 Enzymes : It has been observed to bind with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antitumor Activity : Studies indicate significant potential for anticancer applications, particularly in targeting specific cancer types through cell cycle modulation .
  • Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, making it a candidate for treating infections caused by resistant strains .
  • Antiparasitic Effects : It has shown efficacy against parasites such as Trypanosoma cruzi and Leishmania donovani, indicating its potential in treating parasitic infections .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the imidazo[1,2-a]pyridine scaffold can significantly impact biological activity. For instance:

CompoundStructure TypeBiological Activity
This compoundImidazo[1,2-a]pyridine derivativeAntitumor, antimicrobial
5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamideHalogenated derivativeEnhanced reactivity
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)anilineImidazo[1,2-a]pyridine derivativeVaried biological activity

This table illustrates how different substitutions can alter the pharmacological profile of the compounds.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profiles of this compound:

  • Antitumor Efficacy : In vitro studies demonstrated that the compound inhibited proliferation in various cancer cell lines. For example, it showed a significant reduction in cell viability in breast and colon cancer models through CDK inhibition mechanisms .
  • Antimicrobial Activity : A comparative study evaluated the antibacterial effects against multiple strains including Staphylococcus aureus and Escherichia coli, revealing that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antiparasitic Studies : In a high-throughput screening assay against T. cruzi, the compound was identified as a hit with substantial anti-trypanosomal activity. Further validation confirmed its efficacy in intracellular infection models .

Q & A

Q. What are the standard synthetic routes for 3-(3-Methylimidazo[1,2-a]pyridin-2-yl)aniline, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclocondensation of 3-bromopyridine-2-amine with substituted ketones, followed by functionalization of the aniline group. Key steps include:

  • Use of zinc dust and ammonium chloride for reductive cyclization to form the imidazo[1,2-a]pyridine core .
  • Optimization of solvent polarity (e.g., acetonitrile for high-temperature reactions) and reaction time (12-24 hours) to minimize side products .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

  • ¹H/¹³C-NMR : Confirm regioselectivity of the imidazo[1,2-a]pyridine ring and substitution patterns on the aniline group. For example, aromatic protons appear as doublets in δ 7.2–8.5 ppm .
  • FT-IR : Identify NH₂ stretches (~3400 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) .
  • LC-MS : Validate molecular weight (223.27 g/mol) and detect impurities using electrospray ionization (ESI+) .

Q. What are the key safety considerations and storage protocols for handling this compound in laboratory settings?

  • Hazards : Irritant (H315, H319, H335); avoid inhalation and direct contact .
  • Storage : Keep in amber vials under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation and photodegradation .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties and reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

  • Electron density localization on the imidazo[1,2-a]pyridine ring, enabling nucleophilic attack at the C2 position .
  • Excited-state intramolecular proton transfer (ESIPT) behavior, where tautomerization stabilizes zwitterionic intermediates .

Q. What strategies are employed to modify the structure for structure-activity relationship (SAR) studies in drug discovery?

  • Substitution patterns : Introduce halogens (e.g., 8-bromo derivatives) or trifluoromethyl groups to enhance binding affinity with biological targets .
  • Linker optimization : Attach pyridyl or morpholinoethyl groups via reductive amination to improve pharmacokinetic properties .

Q. What role does this compound play in fluorescence-based sensing applications, and how is the photoinduced electron transfer (PET) mechanism utilized?

Derivatives with amine groups act as fluorophores. Upon phosphorylation (e.g., by diethyl cyanophosphonate), PET inhibition shifts emission from blue (λ = 450 nm) to green (λ = 520 nm), enabling selective detection of chemical warfare agents .

Q. How is radioisotope labeling (e.g., iodine-123) achieved in derivatives of this compound?

Method : Iododestannylation of tributylstannyl precursors using [¹²³I]NaI and H₂O₂ as an oxidizing agent. Key parameters:

  • Reaction time: 30–60 minutes at 80°C.
  • Purification via HPLC (C18 column, methanol/water eluent) .

Q. What insights have been gained from studying the ESIPT behavior of its derivatives?

ESIPT in 2-(imidazo[1,2-a]pyridin-2-yl)aniline derivatives produces localized zwitterionic tautomers, unlike π-delocalized systems. This affects fluorescence quantum yields (Φ = 0.1–0.4) and enables pH-sensitive probes .

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